molecular formula C23H23N5O2S B2691290 4-methoxy-N-(2-(6-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 872996-18-4

4-methoxy-N-(2-(6-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide

Cat. No.: B2691290
CAS No.: 872996-18-4
M. Wt: 433.53
InChI Key: BQEVIICIKHGKQI-UHFFFAOYSA-N
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Description

4-methoxy-N-(2-(6-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C23H23N5O2S and its molecular weight is 433.53. The purity is usually 95%.
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Mechanism of Action

If you need further clarification or have any other requests, feel free to ask!

: Reactions at the benzylic position (video) | Khan Academy : 16.6: Multistep Synthesis - Chemistry LibreTexts : Benchchem - 4-methoxy-N-(2-(6-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide : Benchchem - 4-methoxy-N-(2-(6-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide : [EvitaChem - this compound](https://www.evitachem.com/product/evt-282

Biological Activity

4-methoxy-N-(2-(6-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide (CAS Number: 872996-21-9) is a synthetic compound that has garnered attention for its diverse biological activities. This article reviews the biological effects of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C23H23N5O2S
  • Molecular Weight : 433.53 g/mol
  • IUPAC Name : 4-methoxy-N-[2-[6-[(2-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide

The biological activity of this compound has been attributed to its interaction with various biological targets:

  • Antimicrobial Activity : Studies have indicated that compounds with similar structures exhibit significant antimicrobial properties against various bacterial strains. The presence of bulky hydrophobic groups is thought to enhance their efficacy against pathogens like Escherichia coli and Bacillus subtilis .
  • Antiproliferative Effects : Research has demonstrated that derivatives of triazole and pyridazine exhibit antiproliferative activity against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). In vitro assays showed that the compound could inhibit cell growth at micromolar concentrations .
  • Enzyme Inhibition : Some studies suggest that the compound may act as an inhibitor of key enzymes involved in cancer progression and microbial resistance. For instance, analogs have shown inhibition of DNA gyrase ATPase activity .

Biological Assays and Efficacy

The efficacy of this compound has been evaluated across various biological assays:

Assay Type Target Efficacy
AntimicrobialE. coli, B. subtilisSignificant inhibition observed
AntiproliferativeMCF-7, HCT116IC50 values in the micromolar range
Enzyme InhibitionDNA gyrasePotent inhibition in vitro

Case Studies

  • Anticancer Activity : In a study evaluating new hybrid molecules containing triazole moieties, compounds similar to this compound demonstrated substantial cytotoxicity against human cancer cell lines. The study highlighted that structural modifications could enhance activity .
  • Antimicrobial Studies : A comprehensive analysis on benzotriazole derivatives revealed that structural features significantly influence antimicrobial potency. The introduction of hydrophobic groups was crucial for enhancing the activity against various pathogens .

Properties

IUPAC Name

4-methoxy-N-[2-[6-[(2-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2S/c1-16-5-3-4-6-18(16)15-31-22-12-11-20-25-26-21(28(20)27-22)13-14-24-23(29)17-7-9-19(30-2)10-8-17/h3-12H,13-15H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQEVIICIKHGKQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=C(C=C4)OC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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